molecular formula C11H12N4 B3023253 N2-(2-Pyridinylmethyl)-2,3-pyridinediamine CAS No. 99138-92-8

N2-(2-Pyridinylmethyl)-2,3-pyridinediamine

Cat. No. B3023253
CAS RN: 99138-92-8
M. Wt: 200.24 g/mol
InChI Key: PQYWRHJKOWSNPL-UHFFFAOYSA-N
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Description

Pyridine derivatives, such as N2-(2-Pyridinylmethyl)-2,3-pyridinediamine, are often used in the field of chemistry as ligands or catalysts . They are known for their ability to coordinate with metal ions, which can be useful in various chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as 1D and 2D NMR investigations, static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can vary widely depending on the specific compound and the conditions. Some common reactions include methylation and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like N2-(2-Pyridinylmethyl)-2,3-pyridinediamine would depend on its specific structure. Factors such as melting point, boiling point, and density can be determined experimentally .

Scientific Research Applications

Mechanism of Action

The mechanism of action for these compounds often involves their ability to act as ligands, forming complexes with metal ions. This can influence the course of various chemical reactions .

properties

IUPAC Name

2-N-(pyridin-2-ylmethyl)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-10-5-3-7-14-11(10)15-8-9-4-1-2-6-13-9/h1-7H,8,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYWRHJKOWSNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268794
Record name N2-(2-Pyridinylmethyl)-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(2-Pyridinylmethyl)-2,3-pyridinediamine

CAS RN

99138-92-8
Record name N2-(2-Pyridinylmethyl)-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99138-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(2-Pyridinylmethyl)-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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